3-chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide
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Overview
Description
3-chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is a chemical compound with the molecular formula C16H12ClN3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, an indole moiety, and a benzohydrazide structure, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduced forms, such as hydrazine derivatives.
Substitution: Substituted products with various functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Studied for its potential anticancer properties and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in chromatin remodeling and gene expression regulation. By inhibiting LSD1, the compound can modulate chromatin structure and function, leading to changes in gene expression and cellular behavior. Additionally, it can chelate iron, disrupting iron metabolism and inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide can be compared with other similar compounds, such as:
- 3-chloro-N’-[(E)-2-furylmethylidene]benzohydrazide
- 2-[(4-chlorobenzyl)oxy]-N’-[(1H-indol-3-ylmethylidene]benzohydrazide
- 4-[(4-chlorobenzyl)oxy]-N’-[(1H-indol-3-ylmethylidene]benzohydrazide
- 3-hydroxy-N’-[(1H-indol-3-ylmethylidene]benzohydrazide
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
3-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-5-3-4-11(8-13)16(21)20-19-10-12-9-18-15-7-2-1-6-14(12)15/h1-10,18H,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVESHDQZRAXEOZ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672869 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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